molecular formula C13H11BrClNO2S B7638028 5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide

5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide

Cat. No.: B7638028
M. Wt: 360.65 g/mol
InChI Key: SNHSLDPIPWQKBC-UHFFFAOYSA-N
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Description

5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities

Preparation Methods

The synthesis of 5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide typically involves several steps. One common method includes the bromination of a suitable precursor, followed by sulfonation and subsequent substitution reactions. The reaction conditions often involve the use of hydrobromic acid and glacial acetic acid for bromination, and sulfonation is carried out using sulfuric acid or chlorosulfonic acid . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-chlorophenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c1-9-6-7-10(14)8-13(9)19(17,18)16-12-5-3-2-4-11(12)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHSLDPIPWQKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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